An In-Depth Technical Guide to 2-Bromo-3-iodo-isonicotinic Acid: A Strategic Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 2-Bromo-3-iodo-isonicotinic Acid: A Strategic Building Block in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the rational design of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of therapeutic agents. Among these, 2-Bromo-3-iodo-isonicotinic acid has emerged as a highly strategic and versatile building block. Its unique di-halogenation pattern on the isonicotinic acid scaffold offers medicinal chemists a powerful tool for controlled, sequential molecular elaboration. This guide provides a comprehensive overview of its chemical properties, reactivity, and application, with a focus on its utility for researchers, scientists, and drug development professionals in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] The presence of two different halogens with distinct reactivities allows for selective cross-coupling reactions, making it an invaluable intermediate in the construction of complex pharmaceutical compounds.[1]
Compound Identification and Core Properties
Precise identification is the foundation of reproducible science. The fundamental identifiers and physical properties of 2-Bromo-3-iodo-isonicotinic acid are summarized below.
| Property | Data | Source(s) |
| CAS Number | 848243-29-8 | [2][3][4][5] |
| Molecular Formula | C₆H₃BrINO₂ | [3] |
| Molecular Weight | 327.90 g/mol | [5] |
| IUPAC Name | 2-bromo-3-iodopyridine-4-carboxylic acid | |
| Synonyms | 2-bromo-3-iodoisonicotinic acid | |
| Appearance | Solid | [6] |
| InChI Key | MCEFUWMDAAYELU-UHFFFAOYSA-N | |
| SMILES | OC(=O)c1ccnc(Br)c1I | [6] |
| Melting Point | Data not available in reviewed literature. | |
| pKa | Data not available in reviewed literature. | |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base; sparingly soluble in nonpolar solvents and cold water.[7] |
Synthesis and Purification: Plausible Strategies
While 2-Bromo-3-iodo-isonicotinic acid is commercially available, understanding its synthesis is crucial for specialized applications or scale-up. Direct, selective halogenation of the electron-deficient pyridine ring of isonicotinic acid is challenging. A more viable strategy involves a multi-step sequence starting from a more reactive precursor, such as an aminopyridine, which activates the ring for electrophilic substitution.
A plausible, albeit unconfirmed, synthetic route is proposed below. This pathway leverages known transformations in pyridine chemistry and offers a logical approach for laboratory-scale preparation.
Disclaimer: The following protocol is a hypothetical route based on established chemical principles and has not been experimentally validated from the literature reviewed. Optimization would be required.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 2-Bromo-3-iodo-isonicotinic acid.
Step-by-Step Methodology (Hypothetical)
-
Bromination of 2-Aminopyridine: Dissolve 2-aminopyridine in acetone. Cool the solution to 10°C and add N-bromosuccinimide (NBS) dropwise over 30 minutes. Stir for an additional 30 minutes. Remove the solvent under reduced pressure and recrystallize the residue from ethanol to yield 2-amino-5-bromopyridine.[8]
-
Iodination: Prepare a solution of 2-amino-5-bromopyridine in 2M sulfuric acid. Add potassium iodate (KIO₃) portionwise while stirring. Heat the mixture to 100°C. Add a solution of potassium iodide (KI) in water dropwise over 30 minutes. Continue stirring for 1.5 hours. After cooling, adjust the pH to 8 with ammonia to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to obtain 2-amino-5-bromo-3-iodopyridine.[8]
-
Sandmeyer Reaction to Replace Amino Group: Convert the 2-amino-5-bromo-3-iodopyridine to the corresponding diazonium salt using sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at low temperature (0-5°C). Subsequently, add this solution to a suspension of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding 2,5-dibromo-3-iodopyridine.
-
Carboxylation: Cool a solution of 2,5-dibromo-3-iodopyridine in an anhydrous ether solvent (like THF) to -78°C under an inert atmosphere. Add n-butyllithium dropwise to perform a lithium-halogen exchange, preferentially at the 5-position. Bubble dry carbon dioxide gas through the solution. Finally, quench the reaction with an acidic aqueous solution to protonate the carboxylate and yield the target acid. Note: This step is highly speculative and would require significant optimization to control regioselectivity.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to ortho-coupling.
-
¹³C NMR: Six distinct signals are anticipated: four for the pyridine ring carbons (two of which are directly attached to halogens, shifting them significantly) and one for the carboxylic acid carbon (expected around 165-175 ppm).
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the primary functional groups:
-
A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.
-
A sharp C=O stretch from the carboxylic acid, expected around 1700-1730 cm⁻¹.
-
C-Br and C-I stretching vibrations would appear in the fingerprint region (< 800 cm⁻¹).
-
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity) and one iodine atom.
Chemical Reactivity and Strategic Applications
The synthetic value of 2-Bromo-3-iodo-isonicotinic acid lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the 3-position while leaving the 2-bromo substituent available for a subsequent, different coupling reaction.[9]
Reactivity Order: C–I > C–Br >> C–Cl[9]
This principle enables a modular approach to building complex molecules, a strategy highly prized in pharmaceutical development.
Workflow for Selective Suzuki-Miyaura Coupling
Caption: Sequential cross-coupling strategy enabled by differential halogen reactivity.
Representative Protocol: Selective Suzuki Coupling
Disclaimer: This is a general, representative protocol based on similar transformations and requires optimization for this specific substrate.
-
Vessel Preparation: To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-iodo-isonicotinic acid (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-90°C) and monitor the reaction progress by TLC or LC-MS. The reaction should selectively consume the starting material to form the 3-substituted product.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1N HCl to precipitate the product. Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the 2-bromo-3-aryl-isonicotinic acid intermediate.
Application in the Synthesis of JAK Inhibitors
The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways that regulate immune responses and cell growth.[10] Dysregulation of these pathways is implicated in numerous autoimmune diseases (like rheumatoid arthritis) and cancers.[10] Consequently, JAK inhibitors have become a major class of therapeutics.
2-Bromo-3-iodo-isonicotinic acid is cited as a key intermediate for the preparation of JAK inhibitors.[2][9] Its structure allows for the strategic installation of different chemical moieties at the 2- and 3-positions of the pyridine ring. This enables the rapid generation of a library of analogue compounds, which is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds for potency, selectivity, and pharmacokinetic properties. While specific, publicly disclosed syntheses of approved drugs like Tofacitinib or Ruxolitinib may utilize different patented routes, the value of this building block lies in its flexibility for discovering novel inhibitors.[3][10][11][12]
Safety and Handling
As with any halogenated organic acid, appropriate safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Hazards: The compound is a potential skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place. Refrigerated storage is recommended for long-term stability.
Conclusion
2-Bromo-3-iodo-isonicotinic acid represents a prime example of a "synthesis-enabling" molecule. Its pre-defined, differentially reactive handles provide a predictable and powerful platform for the assembly of complex, biologically relevant structures. While a detailed, published synthesis and complete characterization data remain to be consolidated in the literature, its commercial availability and the clear strategic advantage offered by its structure ensure its continued importance. For medicinal chemists engaged in the design of next-generation kinase inhibitors and other targeted therapies, this compound is a valuable and indispensable tool for accelerating the drug discovery process.
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Efficient method for the preparation of tofacitinib citrate. Google Patents.
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G. A. B. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Published 2016-08-09.
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Isonicotinic acid | 55-22-1. ChemicalBook.
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Efficient method for the preparation of tofacitinib citrate. Justia Patents. Published 2017-11-28.
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2-Bromo-3-iodo-isonicotinic acid AldrichCPR 848243-29-8. Sigma-Aldrich.
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2-BROMO-3-IODO-ISONICOTINIC ACID | CAS#:848243-29-8. Chemsrc. Accessed 2025-09-01.
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Processes for preparing intermediates for the synthesis of a jak inhibitor. Google Patents.
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.
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2-Bromo-3-iodo-isonicotinic acid | CAS 848243-29-8. SCBT.
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